(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide
Description
(Z)-3-(3-(Benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide is a structurally complex compound featuring a benzodioxole moiety, an acrylamido linker, a benzofuran core, and a phenylcarboxamide group. Benzodioxole and benzofuran derivatives are frequently explored in medicinal chemistry due to their metabolic stability and interaction with biological targets .
Properties
IUPAC Name |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c28-22(13-11-16-10-12-20-21(14-16)31-15-30-20)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-6-2-1-3-7-17/h1-14H,15H2,(H,26,29)(H,27,28)/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPECJKIZDJLN-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a benzofuran core and an acrylamide group. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 440.4 g/mol. Its structure consists of multiple aromatic systems that facilitate various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H20N2O5 |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Anticancer Activity : Benzofuran derivatives are frequently investigated for their potential to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.
- Antioxidant Properties : The presence of the benzo[d][1,3]dioxole moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that derivatives of benzofuran can exhibit anti-inflammatory properties by modulating inflammatory pathways.
The biological activity of this compound is hypothesized to involve:
- Interaction with DNA : The acrylamide group may facilitate binding to DNA or RNA, disrupting cellular processes.
- Enzyme Inhibition : The compound might inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Potential interaction with various receptors could mediate its effects on cell signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound and its analogs:
-
Anticancer Studies :
- A study demonstrated that benzofuran derivatives significantly inhibited the growth of breast cancer cells in vitro, suggesting potential for further development as anticancer agents .
- Another investigation reported that modifications to the benzofuran structure enhanced cytotoxicity against leukemia cell lines .
-
Antioxidant Activity :
- Research indicated that compounds containing the benzo[d][1,3]dioxole structure exhibited notable free radical scavenging activity in various assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives in the evidence, including:
- N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 888463-55-6): Features a benzofuran core and benzodioxole group but replaces the acrylamido linker with a phenylbutanamido chain.
- (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide (CAS 477212-17-2): Incorporates a thiadiazole-thioether group instead of the benzofuran-carboxamide moiety, likely enhancing hydrogen-bonding interactions with targets .
- 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one : A coumarin derivative with a benzodioxole substituent. The lactone ring in coumarins confers distinct electronic properties compared to the benzofuran-carboxamide system .
Key Structural Differences
Physical Properties
The target compound’s benzofuran core may confer higher melting points compared to allyl pivalamide derivatives but lower than coumarins due to reduced crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
